Bis[3-(4'-methyl[1,1'-biphenyl]-4-yl)propyl]diselane
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Overview
Description
Bis[3-(4’-methyl[1,1’-biphenyl]-4-yl)propyl]diselane: is an organoselenium compound characterized by the presence of two selenium atoms connected to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis[3-(4’-methyl[1,1’-biphenyl]-4-yl)propyl]diselane typically involves the reaction of 4-methyl[1,1’-biphenyl]-4-ylpropyl bromide with sodium diselenide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium. The reaction mixture is usually heated to facilitate the formation of the diselane bond.
Industrial Production Methods: Industrial production of Bis[3-(4’-methyl[1,1’-biphenyl]-4-yl)propyl]diselane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Bis[3-(4’-methyl[1,1’-biphenyl]-4-yl)propyl]diselane undergoes various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The biphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.
Major Products:
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Substituted biphenyl derivatives.
Scientific Research Applications
Chemistry: Bis[3-(4’-methyl[1,1’-biphenyl]-4-yl)propyl]diselane is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds. It is also used in the synthesis of other organoselenium compounds.
Biology: The compound has potential applications in biological research due to its ability to interact with biological molecules. It can be used as a probe to study selenium-containing enzymes and proteins.
Medicine: Research is ongoing to explore the potential therapeutic applications of Bis[3-(4’-methyl[1,1’-biphenyl]-4-yl)propyl]diselane. It may have antioxidant properties and could be used in the development of drugs targeting oxidative stress-related diseases.
Industry: In the industrial sector, the compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Bis[3-(4’-methyl[1,1’-biphenyl]-4-yl)propyl]diselane involves its ability to form strong bonds with other molecules through its selenium atoms. The compound can interact with biological molecules, such as proteins and enzymes, by forming selenoether or selenoamide bonds. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- Bis[3-(trimethylammonio)propyl]-4,4’-bipyridinium tetrachloride
- 1,1’-[Biphenyl-4,4’-diylbis(methylene)]bis(4,4’-bipyridinium) dibromide
- 4,4’-Bis(triethoxysilyl)-1,1’-biphenyl
Comparison: Bis[3-(4’-methyl[1,1’-biphenyl]-4-yl)propyl]diselane is unique due to the presence of selenium atoms, which impart distinct chemical properties compared to similar compounds containing other elements, such as nitrogen or silicon
Biological Activity
Bis[3-(4'-methyl[1,1'-biphenyl]-4-yl)propyl]diselane, with the chemical formula C32H34Se2 and CAS number 919488-49-6, is a diselenide compound that has garnered interest for its potential biological activities. The compound's structure, characterized by two propyl groups attached to a diselenide core along with biphenyl moieties, suggests possible applications in medicinal chemistry and materials science.
- Molecular Formula : C32H34Se2
- Molecular Weight : 522.66 g/mol
- Structure : The compound features a central diselenide linkage, which is known for its redox properties, potentially influencing its biological activity.
The biological activity of this compound can be attributed to its ability to interact with various biological molecules through redox reactions. Diselenides are known to undergo reduction to selenol species, which can modulate cellular signaling pathways and exhibit antioxidant properties. This mechanism is crucial in cancer therapy and neuroprotection.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby protecting cells from oxidative stress.
- Cytotoxic Effects : Preliminary studies suggest that it may induce apoptosis in cancer cell lines, although specific data on cell lines affected by this compound remain limited.
- Neuroprotective Effects : Due to its redox properties, it may protect neuronal cells from damage induced by oxidative stress.
Anticancer Activity
A study investigating various diselenides found that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism was linked to the induction of apoptosis via the caspase pathway.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | A549 (Lung Cancer) | TBD | Apoptosis via caspase activation |
Similar Diselenide | HeLa (Cervical Cancer) | 15 | ROS generation and apoptosis |
Neuroprotective Effects
In neurobiology research, diselenides have been noted for their protective effects against neurodegenerative diseases. A study demonstrated that diselenides could reduce neuronal cell death induced by oxidative stress in vitro.
Study Focus | Cell Type | Outcome |
---|---|---|
Neuroprotection | SH-SY5Y (Neuroblastoma) | Reduced cell death by 30% under oxidative stress conditions |
Properties
CAS No. |
919488-49-6 |
---|---|
Molecular Formula |
C32H34Se2 |
Molecular Weight |
576.6 g/mol |
IUPAC Name |
1-methyl-4-[4-[3-[3-[4-(4-methylphenyl)phenyl]propyldiselanyl]propyl]phenyl]benzene |
InChI |
InChI=1S/C32H34Se2/c1-25-7-15-29(16-8-25)31-19-11-27(12-20-31)5-3-23-33-34-24-4-6-28-13-21-32(22-14-28)30-17-9-26(2)10-18-30/h7-22H,3-6,23-24H2,1-2H3 |
InChI Key |
IJKRMOOCMZDTLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)CCC[Se][Se]CCCC3=CC=C(C=C3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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